Pemafibrate sodium

Vue d'ensemble

Description

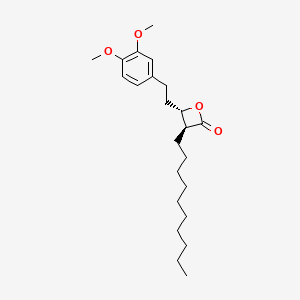

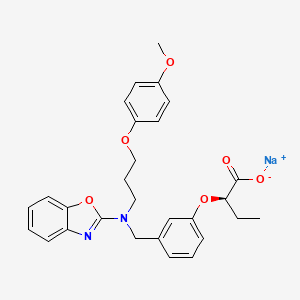

Pemafibrate sodium, also known as K-13675 or Parmodia, is a peroxisome proliferator-activated receptor alpha (PPARα) agonist . It is developed and marketed by Kowa Pharmaceuticals . It has been shown to improve dyslipidemia, enhance reverse cholesterol transport, and decrease inflammation and atherosclerosis .

Synthesis Analysis

While the exact synthesis process of Pemafibrate sodium is not detailed in the available sources, it is known that it was synthesized by Kowa Company, Ltd. for better efficiency and safety .Molecular Structure Analysis

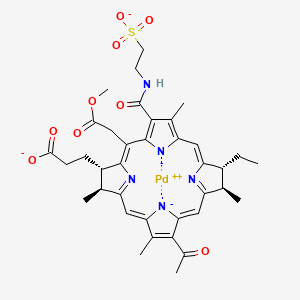

Pemafibrate sodium has a molecular formula of C28H29N2NaO6 . The crystal structure of PPARα-ligand binding domain (LBD)/pemafibrate/steroid receptor coactivator-1 peptide (SRC1) determined at 3.2 Å resolution indicates that pemafibrate binds to the ligand binding pocket (LBP) of PPARα in a Y-shaped form .Chemical Reactions Analysis

Pemafibrate sodium is metabolized in the liver and excreted into the bile . It has been found to significantly reduce serum triglycerides (TG) and increase high-density lipoprotein cholesterol (HDL-C) .Physical And Chemical Properties Analysis

Pemafibrate sodium has a molecular weight of 512.530 . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

1. Effects on Lipid and Glucose Metabolism

Pemafibrate sodium has been studied for its effects on lipid and glucose metabolism in patients with Type 2 Diabetes and Hypertriglyceridemia. A randomized, double-blind, placebo-controlled trial showed that pemafibrate significantly reduced fasting serum triglyceride levels and improved lipid profiles. Additionally, it was observed to decrease non-HDL and remnant lipoprotein cholesterol, apolipoprotein levels, and increase HDL cholesterol and ApoA-I levels without significantly altering LDL cholesterol levels. The study also noted a reduction in HOMA–insulin resistance score, indicating improved insulin sensitivity (Araki et al., 2018).

2. Impact on Hepatic and Peripheral Glucose Uptake

Research has also explored pemafibrate's role in improving hepatic and peripheral glucose uptake in patients with hypertriglyceridemia and insulin resistance. Utilizing hyperinsulinemic-euglycemic clamp techniques, it was found that pemafibrate decreased the homeostatic model assessment for insulin resistance, providing insights into its potential mechanism of action in enhancing insulin sensitivity (Matsuba et al., 2018).

3. Therapeutic Potential in Non-Alcoholic Fatty Liver Disease

Pemafibrate has been identified as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD). Studies have shown that it can improve serum alanine aminotransferase levels, a marker of liver inflammation, and positively impact the histological features of non-alcoholic steatohepatitis (NASH) (Nakajima et al., 2021).

4. Efficacy and Safety in Dyslipidemia

A 24-week randomized, double-blind trial comparing pemafibrate with fenofibrate highlighted pemafibrate's efficacy and safety in patients with dyslipidemia. The study found significant triglyceride level reductions and improvements in liver and renal safety markers, suggesting its superiority over fenofibrate (Ishibashi et al., 2017).

5. Long-Term Efficacy and Safety in Patients with Renal Impairment

Further research has assessed the long-term efficacy and safety of pemafibrate in dyslipidemic patients with renal impairment. A study observed significant reductions in triglyceride levels and an overall good safety profile, indicating its applicability in a broader range of patients, including those with chronic kidney disease (Yokote et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

sodium;(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6.Na/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22;/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32);/q;+1/p-1/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNXVHCVJMDNKW-VQIWEWKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pemafibrate sodium | |

CAS RN |

950644-31-2 | |

| Record name | Pemafibrate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950644312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEMAFIBRATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321L8P020Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

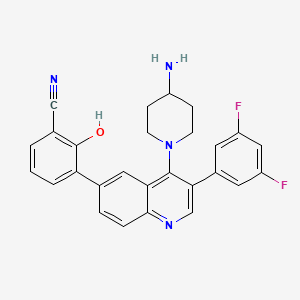

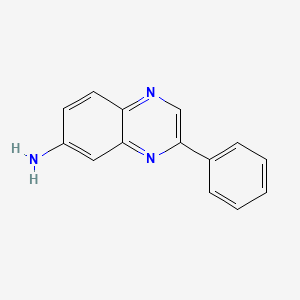

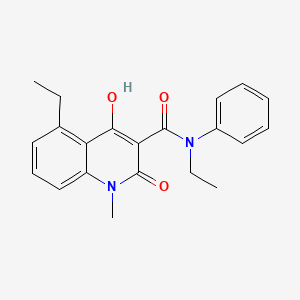

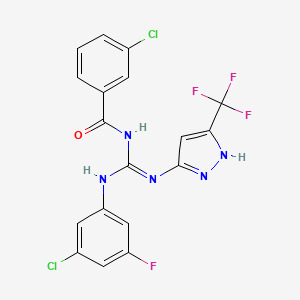

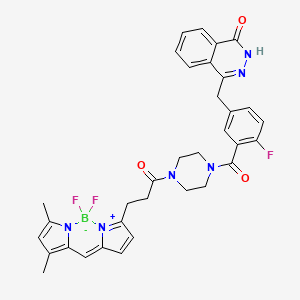

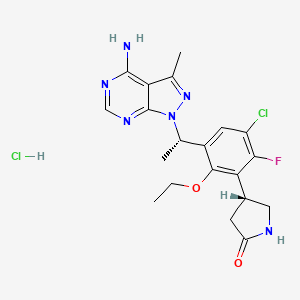

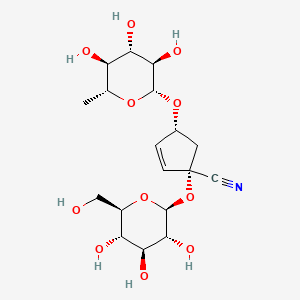

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.